molecular formula C19H24ClN B273600 N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine

N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine

Cat. No. B273600
M. Wt: 301.9 g/mol
InChI Key: IRDCFPHSHHGXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine, also known as ABEA, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine has been found to have potential applications in various scientific research fields. In medicinal chemistry, N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine has been studied for its potential use as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuropharmacology, N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine has been shown to have neuroprotective effects and can enhance cognitive function. N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine has also been used in drug discovery studies to develop new drugs with improved efficacy and fewer side effects.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning and memory, and its dysfunction has been implicated in neurological disorders such as Alzheimer's disease. N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine has been shown to enhance the activity of this receptor, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine enhances the activity of the α7 nAChR by increasing the binding affinity of acetylcholine to the receptor. N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine has also been shown to increase the release of neurotransmitters such as dopamine and serotonin, leading to improved cognitive function and mood. In vivo studies have demonstrated that N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine has neuroprotective effects and can improve memory and learning in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine in lab experiments is its potential as a drug candidate for the treatment of neurological disorders. N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine has been shown to have neuroprotective effects and can enhance cognitive function, making it a promising candidate for drug development. However, one of the limitations of using N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine in humans.

Future Directions

There are several future directions for the study of N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. This could involve studying its efficacy and safety in clinical trials. Another direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to understand the mechanism of action of N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine and its effects on other neurotransmitter systems. Overall, the study of N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine has the potential to lead to the development of new drugs for the treatment of neurological disorders and to improve our understanding of the brain and its functions.

Synthesis Methods

The synthesis of N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine involves the reaction of 1-adamantylamine and 4-chlorobenzaldehyde in the presence of a catalyst such as acetic acid. This reaction results in the formation of N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine, which can be purified using various techniques such as column chromatography and recrystallization.

properties

Product Name

N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine

Molecular Formula

C19H24ClN

Molecular Weight

301.9 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-1-(4-chlorophenyl)methanimine

InChI

InChI=1S/C19H24ClN/c1-13(21-12-14-2-4-18(20)5-3-14)19-9-15-6-16(10-19)8-17(7-15)11-19/h2-5,12-13,15-17H,6-11H2,1H3

InChI Key

IRDCFPHSHHGXIY-UHFFFAOYSA-N

SMILES

CC(C12CC3CC(C1)CC(C3)C2)N=CC4=CC=C(C=C4)Cl

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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